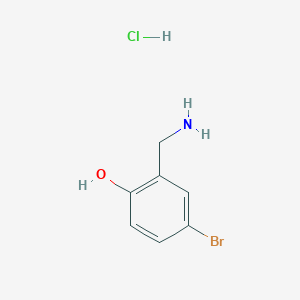

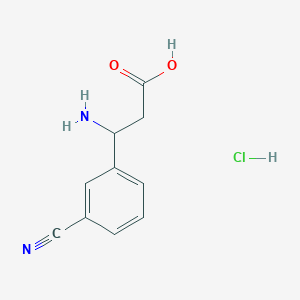

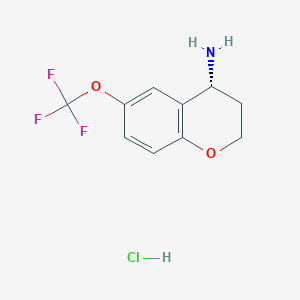

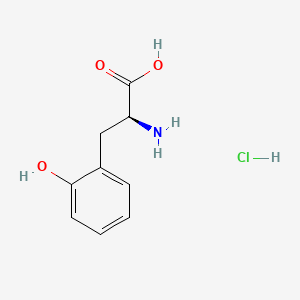

![molecular formula C11H20N2O4 B3028356 (4R)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-1-methyl-D-proline CAS No. 1946010-90-7](/img/structure/B3028356.png)

(4R)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-1-methyl-D-proline

Übersicht

Beschreibung

The compound "(4R)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-1-methyl-D-proline" is a derivative of the proline amino acid, which is a key component in the structure of proteins. Proline derivatives are of significant interest in the field of medicinal chemistry and drug design due to their conformational rigidity and ability to induce specific secondary structures in peptides and proteins.

Synthesis Analysis

The synthesis of proline derivatives can be complex, involving multiple steps to ensure the correct stereochemistry. For example, the synthesis of (2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline involves a Mitsunobu reaction, which is a common method used to invert the stereochemistry of a hydroxyl group, as part of a 2-5 step process . Similarly, the synthesis of (4S)-phenoxy-(S)-proline from (4R)-hydroxy-(S)-proline also involves a Mitsunobu reaction, followed by hydrolysis to achieve inversion at the C-4 position . These methods highlight the importance of controlling stereochemistry in the synthesis of proline derivatives.

Molecular Structure Analysis

The molecular structure of proline derivatives is crucial for their biological activity. Studies on 4-hydroxyproline in the gas phase have revealed two stable conformers, one with an intramolecular N-H...O=C hydrogen bond and another with an N...H-O hydrogen bond . These conformations are influenced by the substitution at the 4-position, which can affect the ring puckering and the overall shape of the molecule. The conformational preferences of proline derivatives are also affected by the presence of additional functional groups, such as amino or dimethylamino substituents, which can form intramolecular hydrogen bonds and affect the molecule's stability and conformation .

Chemical Reactions Analysis

Proline derivatives can participate in various chemical reactions, often serving as catalysts or intermediates in organic synthesis. The presence of substituents on the proline ring can influence the reactivity and selectivity of these reactions. For instance, the etherification of N-boc-(4R)-hydroxy-(S)-proline to produce (4R)-arylmethoxy-(S)-prolines without affecting the configuration at C-4 demonstrates the potential for selective functionalization of the proline ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of proline derivatives, such as solubility, melting point, and reactivity, are determined by their molecular structure. The introduction of bulky or electron-withdrawing groups can significantly alter these properties. For example, the incorporation of a perfluoro-tert-butyl group into proline derivatives allows for sensitive detection by 19F NMR, which can be useful in probe design and medicinal chemistry applications . Additionally, the solvation effects on aminoproline and (dimethylamino)proline dipeptides have been studied, showing that the amino substituent's position and orientation significantly influence the molecule's behavior in different solvents .

Wissenschaftliche Forschungsanwendungen

Novel Synthesis Applications

- Dipeptide Synthon : A study detailed the synthesis of a novel 2H-azirin-3-amine, demonstrating its use as a building block for dipeptides like Aib-Hyp (Aib = 2-aminoisobutyric acid, Hyp = (2S,4R)-4-hydroxyproline), indicating potential applications in peptide synthesis and modification (Breitenmoser et al., 2001).

Peptide Structure and Modification

- Proline Editing : Another research explored 'proline editing,' a method for modifying proline residues in peptides, highlighting the versatility of functionalized proline residues in structural and functional peptide studies (Pandey et al., 2013).

Molecular Structure Studies

- Cis/Trans Isomerization : Research into proline analogues like (4R)-4-hydroxyproline revealed insights into cis/trans isomerization and its catalysis, contributing to a deeper understanding of peptide bonding and structure (Kern et al., 1997).

Spectroscopic Analysis

- Vibrational Spectroscopy : A study utilized vibrational spectroscopy to discriminate between 4-hydroxyproline diastereomers, offering a nuanced approach to analyzing molecular structures (Crestoni et al., 2012).

Chemical Synthesis

- Total Synthesis of Alkaloids : Research on the total synthesis of (-)-nummularine F, an alkaloid, employed (4R)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-1-methyl-D-proline as a key intermediate, showcasing its utility in complex organic synthesis (Heffner et al., 1992).

Bioorganic Chemistry

- Customizable Unit for Structural Diversity : A study highlighted 4R-hydroxy-l-proline as a 'doubly customizable' unit, useful for generating diverse compounds with tailored substituents, indicating its potential in bioorganic chemistry and drug development (Hernández et al., 2021).

Protein Chemistry

- Beta-Turn Mimetics : Research into beta-turn forming peptides incorporated (4R)-methylproline, providing insights into the influence of methyl substitution on beta-turn structures in peptides, relevant to protein chemistry (Koivisto et al., 2010).

Pharmacological Research

- GABA Uptake Inhibitors : A synthesis study of 4-hydroxy-4-(4-methoxyphenyl)-substituted proline derivatives examined their efficacy as GABA transport inhibitors, relevant in pharmacological and neurological research (Zhao et al., 2013).

Biotechnological Applications

- Proline Analogues in Metabolism and Production : A comprehensive review on L-proline analogues, including their roles in cellular metabolism and applications in biotechnology, indicates the broad scope of proline analogues in industrial and research settings (Bach & Takagi, 2013).

Eigenschaften

IUPAC Name |

(2R,4R)-1-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)12-7-5-8(9(14)15)13(4)6-7/h7-8H,5-6H2,1-4H3,(H,12,16)(H,14,15)/t7-,8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZGABNOEFBPTEM-HTQZYQBOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(N(C1)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1C[C@@H](N(C1)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801162352 | |

| Record name | D-Proline, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-1-methyl-, (4R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801162352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4R)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-1-methyl-D-proline | |

CAS RN |

1946010-90-7 | |

| Record name | D-Proline, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-1-methyl-, (4R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1946010-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Proline, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-1-methyl-, (4R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801162352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.